

Spectroscopic Properties of Mordant Yellow 10: A Technical Guide

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Compound of Interest

Compound Name: Mordant Yellow 10

Cat. No.: B1146792

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Introduction

Mordant Yellow 10, also known by its Colour Index name C.I. 14010, is a monoazo dye belonging to the mordant class of dyes.^[1] Its chemical structure, 5-((4-sulfophenyl)azo)salicylic acid disodium salt, features a chromophoric azo group (-N=N-) connecting aromatic rings, which is responsible for its characteristic yellow color.^{[1][2]} This guide provides a comprehensive overview of the spectroscopic properties of **Mordant Yellow 10**, detailing available quantitative data, experimental protocols for its characterization, and the influence of environmental factors on its spectral behavior. Understanding these properties is crucial for its application in various fields, including textile dyeing, analytical chemistry, and potentially in the development of novel materials.^{[3][4]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Mordant Yellow 10** is presented in the table below.

Property	Value	Reference(s)
Chemical Name	2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, disodium salt	[3]
Synonyms	C.I. Mordant Yellow 10, C.I. 14010, Acid Chrome Yellow GG	[1][4]
CAS Number	6054-99-5	[1][4]
Molecular Formula	C ₁₃ H ₈ N ₂ Na ₂ O ₆ S	[1]
Molecular Weight	366.26 g/mol	[1]
Appearance	Yellow to brown fine crystalline powder	[3]

Spectroscopic Data

The interaction of **Mordant Yellow 10** with electromagnetic radiation is fundamental to its color and analytical applications. The key spectroscopic parameters are summarized below.

UV-Visible Absorption Spectroscopy

The absorption of light in the ultraviolet and visible regions by **Mordant Yellow 10** is due to electronic transitions within the molecule, primarily $\pi \rightarrow \pi^*$ transitions within the conjugated azo-aromatic system.

Parameter	Value	Conditions	Reference(s)
λ_{max} (Maximum Absorption Wavelength)	358 nm	Aqueous solution	[2]
324 nm	Aqueous solution	[3]	
490 nm	In the form of an Iron (III) complex	[3]	
Molar Absorptivity (ϵ)	Data not available in the reviewed literature.	-	
Fluorescence Emission Maximum	Data not available in the reviewed literature.	-	
Fluorescence Quantum Yield (Φ)	Data not available in the reviewed literature.	-	

Note on Discrepancies: There are conflicting reports in the available literature regarding the precise λ_{max} of **Mordant Yellow 10** in aqueous solution.[2][3] This discrepancy may arise from variations in experimental conditions such as pH, solvent purity, or the presence of trace metal ions. The formation of a complex with iron (III) ions causes a significant bathochromic (red) shift in the absorption maximum to 490 nm.[3]

Fluorescence Properties: Azo dyes, in general, are known to have very low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways from the excited state. Specific emission data for **Mordant Yellow 10** is not readily available, suggesting it is not a significant fluorophore.

Influence of Environmental Factors

The spectroscopic properties of azo dyes like **Mordant Yellow 10** can be sensitive to their local environment.

Solvent Effects (Solvatochromism)

The position, intensity, and shape of the absorption bands of a dye can change with the polarity of the solvent, a phenomenon known as solvatochromism.[5] While specific studies on **Mordant Yellow 10** are limited, for many azo dyes, an increase in solvent polarity can lead to a bathochromic (red) shift of the $\pi \rightarrow \pi^*$ transition band. This is due to the differential solvation of the ground and excited electronic states.

pH Effects

The pH of the solution can significantly impact the absorption spectrum of **Mordant Yellow 10** due to the presence of acidic (carboxylic and sulfonic acid) and phenolic hydroxyl groups in its structure.[3] Changes in pH can alter the protonation state of these groups, thereby modifying the electronic distribution within the molecule and shifting the absorption maximum.[6] For instance, the deprotonation of the hydroxyl and carboxylic acid groups can lead to changes in the conjugation and a corresponding shift in the λ_{max} . [6]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **Mordant Yellow 10** are provided below. These protocols are based on standard practices for dye analysis.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of **Mordant Yellow 10**.

1. Preparation of a Stock Solution:

- Accurately weigh a precise amount of **Mordant Yellow 10** powder (e.g., 10 mg) using an analytical balance.
- Dissolve the powder in a known volume of a suitable solvent (e.g., deionized water) in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

2. Preparation of Standard Solutions:

- Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

3. Spectrophotometer Setup and Measurement:

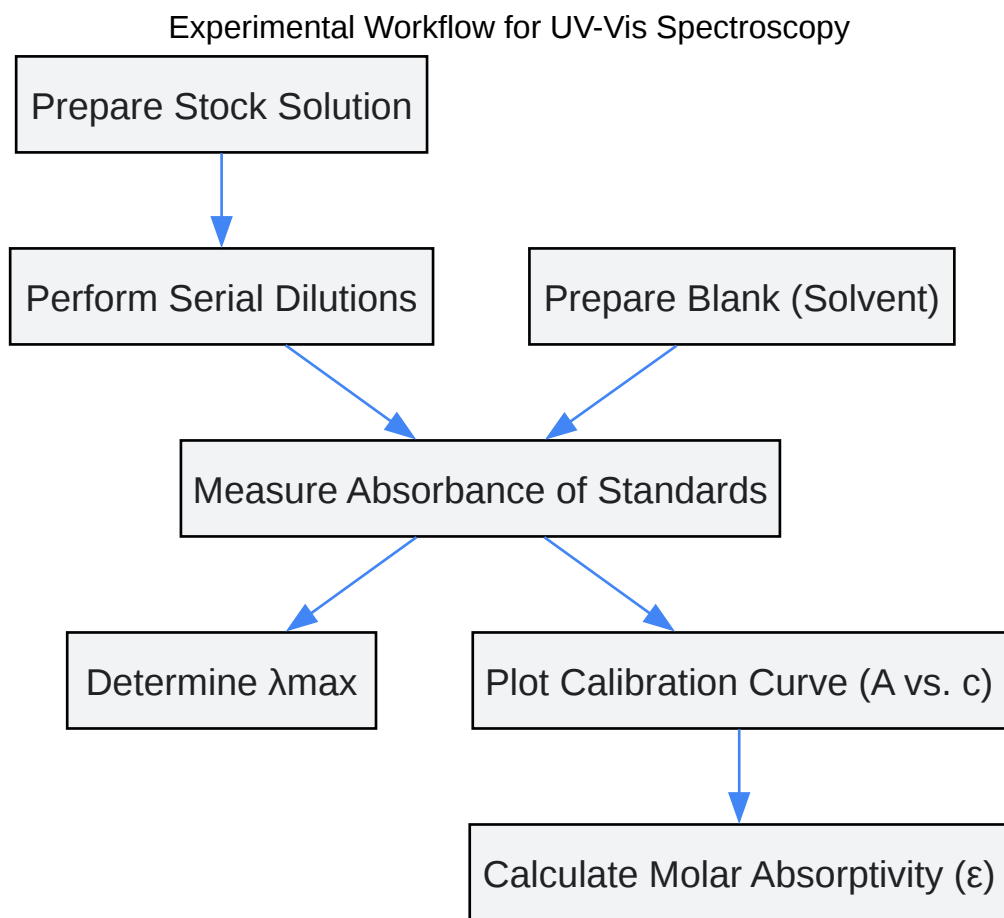
- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Select the desired wavelength range for scanning (e.g., 200-800 nm).
- Use a cuvette filled with the pure solvent as a blank to zero the instrument.
- Measure the absorbance of each standard solution, starting from the lowest concentration.

4. Determination of λ_{max} :

- The wavelength at which the highest absorbance is recorded is the λ_{max} .

5. Calculation of Molar Absorptivity (ϵ):

- According to the Beer-Lambert law ($A = \epsilon cl$), plot a calibration curve of absorbance (A) versus concentration (c).
- The slope of the resulting linear graph will be the molar absorptivity (ϵ) if the path length (l) is 1 cm.[\[7\]](#)



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Workflow for determining λ_{max} and molar absorptivity.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence properties of a dye.

1. Solution Preparation:

- Prepare a dilute solution of **Mordant Yellow 10** in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

2. Spectrofluorometer Setup:

- Turn on the spectrofluorometer and allow the lamp to stabilize.
- Select an appropriate excitation wavelength (typically the λ_{max} from the absorption spectrum).
- Set the emission and excitation slit widths to control the resolution and signal intensity.

3. Measurement of Emission Spectrum:

- Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.
- The wavelength at the peak of the emission spectrum is the emission maximum.

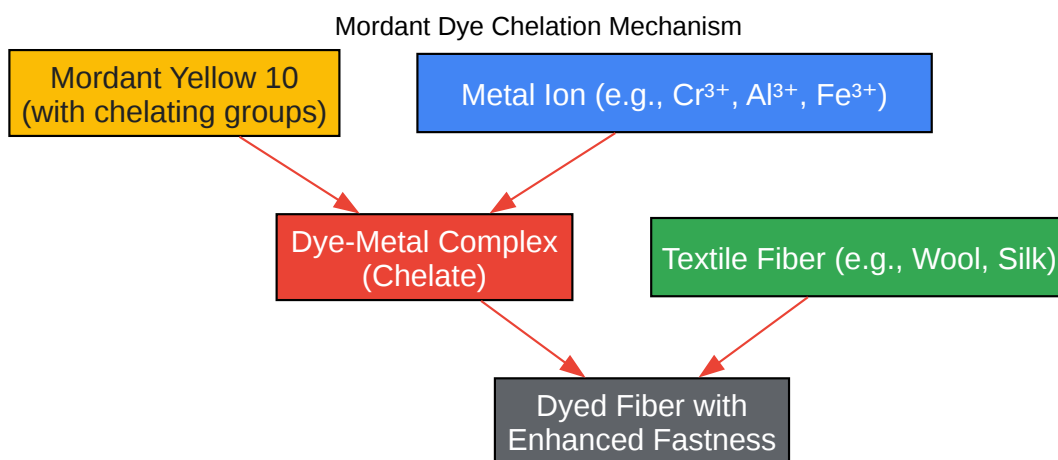
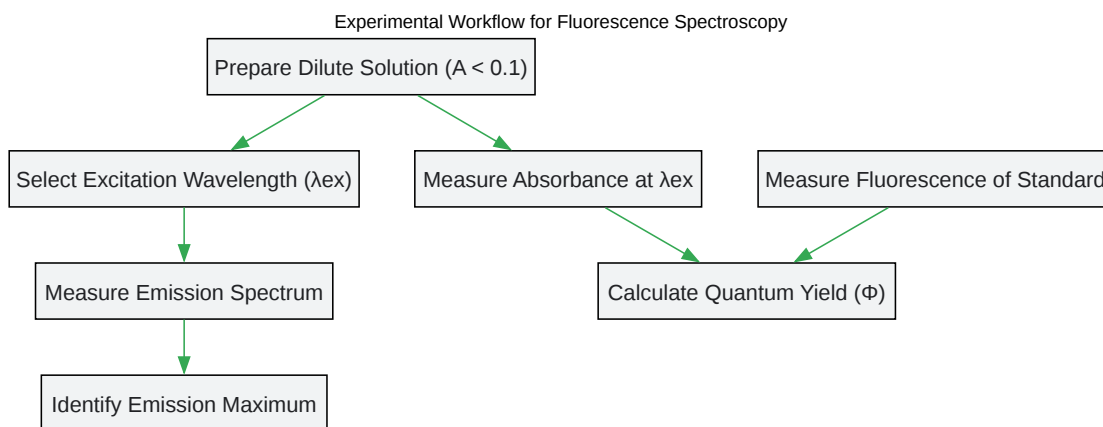
4. Determination of Fluorescence Quantum Yield (Φ):

- The quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.^[8]
- The quantum yield (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{std}})^2$$

where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- "sample" and "std" refer to the sample and the standard, respectively.



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